molecular formula C11H22N2O B1276597 1-Morpholin-4-ylmethyl-cyclohexylamine CAS No. 883545-37-7

1-Morpholin-4-ylmethyl-cyclohexylamine

Cat. No.: B1276597
CAS No.: 883545-37-7
M. Wt: 198.31 g/mol
InChI Key: FRCQVIXJQKSHHF-UHFFFAOYSA-N
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Description

1-Morpholin-4-ylmethyl-cyclohexylamine is a chemical compound with the molecular formula C11H22N2O and a molecular weight of 198.31 g/mol. This compound is known for its unique physical, chemical, and biological properties, making it a valuable subject of study in various fields of research and industry.

Preparation Methods

The synthesis of 1-Morpholin-4-ylmethyl-cyclohexylamine typically involves a sequence of coupling, cyclization, and reduction reactions. One common method starts with easily available amino alcohols and α-haloacid chlorides . The process involves:

    Coupling Reaction: Amino alcohols react with α-haloacid chlorides to form intermediate compounds.

    Cyclization: The intermediate compounds undergo cyclization to form morpholine derivatives.

    Reduction: The final step involves the reduction of these derivatives to yield this compound.

Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Morpholin-4-ylmethyl-cyclohexylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the morpholine ring or the cyclohexylamine moiety is substituted with other functional groups

Common reagents used in these reactions include hydrogen gas, sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Morpholin-4-ylmethyl-cyclohexylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 1-Morpholin-4-ylmethyl-cyclohexylamine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Morpholin-4-ylmethyl-cyclohexylamine can be compared with other morpholine-containing compounds, such as:

    Morpholine: A simpler structure with similar chemical properties.

    N-Methylmorpholine: Another derivative with different substitution patterns.

    Cyclohexylamine: Shares the cyclohexylamine moiety but lacks the morpholine ring

These compounds share some chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-(morpholin-4-ylmethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-11(4-2-1-3-5-11)10-13-6-8-14-9-7-13/h1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCQVIXJQKSHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424424
Record name 1-Morpholin-4-ylmethyl-cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-37-7
Record name 1-(4-Morpholinylmethyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883545-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Morpholin-4-ylmethyl-cyclohexylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Morpholin-4-ylmethyl)cyclohexanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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